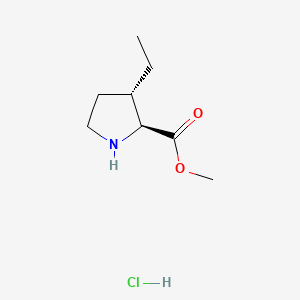

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC16492466

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO2 |

|---|---|

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

| Standard InChI Key | UULFFIJPLBXISM-LEUCUCNGSA-N |

| Isomeric SMILES | CC[C@H]1CCN[C@@H]1C(=O)OC.Cl |

| Canonical SMILES | CCC1CCNC1C(=O)OC.Cl |

Introduction

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound belonging to the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is recognized for its significant applications in organic synthesis and medicinal chemistry due to its unique stereochemistry and structural features.

Key Features:

-

Molecular Formula: C8H16ClNO2

-

Molecular Weight: Approximately 193.67 g/mol

-

Solubility: Soluble in polar solvents like water and methanol

Synthesis Steps:

-

Reaction Initiation: Ethylamine reacts with a carboxylic acid derivative to form a precursor.

-

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

-

Esterification: The pyrrolidine derivative is then esterified to form the methyl ester.

-

Hydrochloride Formation: The final step involves converting the ester into its hydrochloride form to enhance solubility and stability.

Biological Activity and Applications

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride exhibits potential biological activities due to its interaction with enzymes and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and specificity, influencing its therapeutic potential.

Applications:

-

Medicinal Chemistry: Used in the synthesis of biologically active molecules.

-

Organic Synthesis: Acts as a chiral building block for asymmetric synthesis.

-

Pharmaceutical Research: Potential applications in drug development and enzyme inhibition.

Comparison with Related Compounds

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can be compared with other pyrrolidine derivatives, such as methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride, which also belongs to the pyrrolidine family but has different stereochemistry.

Comparison Table:

| Compound | Stereochemistry | Applications |

|---|---|---|

| Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride | (2S,3S) | Organic synthesis, medicinal chemistry |

| Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride | (2R,3S) | Drug development, enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume